4-((1-(5-cyclopropylisoxazole-3-carbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one
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Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-component condensation reactions. For example, a one-step synthesis approach has been utilized in the creation of substituted 6-amino-5-cyanospiro-4-(piperidine-4')-2H,4H-dihydropyrazolo[3,4-b]pyrans, demonstrating the feasibility of synthesizing complex molecules through efficient methods (Shestopalov et al., 2002). Similarly, cross-condensation of cyanoacetic acid derivatives with carbonyl compounds has been explored for the single-stage synthesis of physiologically active compounds, highlighting the importance of regioselective synthesis methods (Shestopalov et al., 2003).
Molecular Structure Analysis
Detailed molecular structure analysis is crucial for understanding the behavior and reactivity of complex molecules. Spectral analysis, quantum studies, and thermodynamic property investigations provide insights into the stability and reactivity of such molecules. For instance, spectral and quantum studies on novel compounds have shed light on their molecular configurations and stability, contributing to a deeper understanding of their chemical nature (Halim & Ibrahim, 2022).
properties
IUPAC Name |
4-[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]oxy-6-methylpyran-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c1-11-8-14(9-17(21)23-11)24-13-4-6-20(7-5-13)18(22)15-10-16(25-19-15)12-2-3-12/h8-10,12-13H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VICWRTBSTQVTNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)C3=NOC(=C3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1-(5-cyclopropylisoxazole-3-carbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one |
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